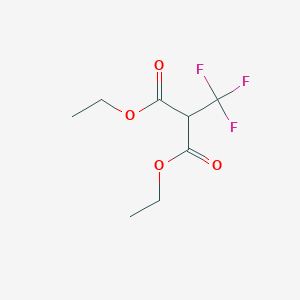
1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate is a type of small molecule that has been studied for its potential applications in various scientific fields. It is a five-carbon molecule with two nitrogen and two oxygen atoms, and it is commonly used in organic synthesis and as a reagent for various biochemical reactions. This molecule has been studied for its potential use in the synthesis of various compounds and for its ability to act as a catalyst in certain reactions. It has also been studied for its potential use in the development of drugs, as well as its ability to interact with various proteins in the body.
作用機序
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate is believed to act as a catalyst in certain biochemical reactions. It is believed to be able to interact with certain proteins in the body, which can affect the activity of these proteins. It is also believed to be able to affect the activity of enzymes, which can lead to changes in the activity of certain metabolic pathways.
Biochemical and Physiological Effects
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate has been studied for its potential biochemical and physiological effects. It has been studied for its potential ability to interact with certain proteins in the body, which can affect the activity of these proteins. It has also been studied for its potential ability to affect the activity of enzymes, which can lead to changes in the activity of certain metabolic pathways. It has also been studied for its potential ability to interact with various other molecules in the body, which can affect the activity of these molecules.
実験室実験の利点と制限
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate has several advantages and limitations for use in lab experiments. One advantage is its relatively low cost, which makes it an attractive option for scientists. It is also relatively easy to synthesize and use in experiments, which makes it a convenient choice for scientists. However, there are some limitations to its use in lab experiments. For example, it is not very stable and can degrade over time, which can lead to inaccurate results. It can also interact with other molecules in the body, which can lead to unexpected results.
将来の方向性
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate has potential applications in various scientific fields. It has been studied for its potential use in the development of drugs and for its ability to interact with various proteins in the body. It has also been studied for its potential use in the synthesis of various compounds and as a catalyst in certain reactions. In the future, it may be used to develop more effective drugs and treatments for various diseases. It may also be used in the development of new catalysts for various reactions. Additionally, it may be used to develop new compounds and materials for various applications.
合成法
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate can be synthesized by a variety of methods. One method involves the reaction of 2-chloroacetamide and pentanedioic acid in the presence of an acid catalyst such as sulfuric acid. This reaction produces 1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate and water as the by-products. Another method involves the reaction of 2-chloroacetamide and pentanedioic acid in the presence of an alkali catalyst such as sodium hydroxide. This reaction produces 1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate and sodium chloride as the by-products.
科学的研究の応用
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate has been studied for its potential use in various scientific fields. It has been used as a reagent in the synthesis of various compounds and as a catalyst in certain reactions. It has also been studied for its potential use in the development of drugs and for its ability to interact with various proteins in the body. It has been used in the synthesis of antibiotics, anti-inflammatory drugs, and other drugs that can be used to treat a variety of conditions. It has also been studied for its potential use in the development of vaccines and other treatments for diseases.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate involves the reaction of 2-chloroacetamide with diethyl 2,5-dimethylhexanedioate in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloroacetamide", "diethyl 2,5-dimethylhexanedioate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetamide in a suitable solvent (e.g. ethanol).", "Step 2: Add diethyl 2,5-dimethylhexanedioate to the solution and stir.", "Step 3: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 4: Heat the mixture to reflux for several hours.", "Step 5: Allow the mixture to cool and then acidify with hydrochloric acid.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by recrystallization or chromatography." ] } | |
CAS番号 |
1029321-01-4 |
製品名 |
1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate |
分子式 |
C9H14ClNO5 |
分子量 |
251.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



